

Comprehensive Technical Guide on N-(2-phenoxyethyl)cyclohexanamine: Synthesis, Properties, and Applications

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Compound of Interest

Compound Name:	N-(2-phenoxyethyl)cyclohexanamine
CAS No.:	356532-64-4
Cat. No.:	B1504077

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Executive Summary

As a Senior Application Scientist overseeing process chemistry and assay development, I frequently encounter secondary cyclic amines that serve as highly versatile pharmacophores. **N-(2-phenoxyethyl)cyclohexanamine** (CAS: 356532-64-4) is a prime example of such a scaffold [1]. The structural marriage of a lipophilic cyclohexyl ring with a flexible, electron-rich phenoxyethyl ether chain affords a unique spatial geometry. This specific configuration is highly valued in the development of central nervous system (CNS) therapeutics, agricultural chemicals, and advanced epoxy resin curing agents.

This whitepaper provides an in-depth, peer-level analysis of **N-(2-phenoxyethyl)cyclohexanamine**, detailing its physicochemical identifiers, bench-scale synthesis protocols, and downstream analytical validation.

Chemical Identity and Core Identifiers

Before initiating any synthetic or analytical workflow, establishing the precise chemical identity is paramount to ensure regulatory compliance and database accuracy. The free base is typically an oil, whereas its hydrochloride salt (CAS: 1248410-90-3) is a crystalline solid preferred for long-term storage and aqueous formulation [1].

Table 1. Core Chemical Identifiers and Quantitative Properties

Parameter	Value
IUPAC Name	N-(2-phenoxyethyl)cyclohexanamine
CAS Registry Number (Free Base)	356532-64-4
CAS Registry Number (HCl Salt)	1248410-90-3
Molecular Formula	C ₁₄ H ₂₁ NO
Molecular Weight	219.32 g/mol
MDL Number	MFCD03210913
Canonical SMILES	C1CCC(CC1)NCCOC2=CC=CC=C2
Estimated LogP	~3.1 (Highly lipophilic)
Hydrogen Bond Donors / Acceptors	1 / 2

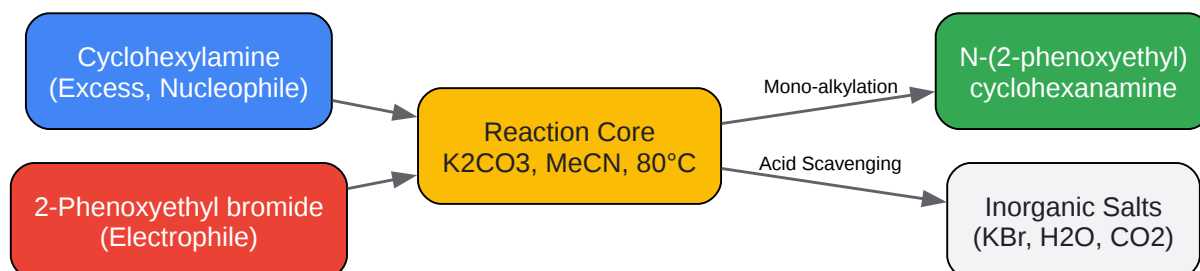
Data synthesized from authoritative chemical databases [1, 2].

Synthesis Pathways and Mechanistic Insights

When designing a synthesis route for secondary amines, the primary mechanistic challenge is over-alkylation. Because the resulting secondary amine is often more nucleophilic than the primary amine starting material, tertiary amine byproducts are a common impurity.

To circumvent this, we employ a statistically driven Bimolecular Nucleophilic Substitution (S_N2) strategy. By using a significant molar excess of the primary amine (cyclohexylamine), we statistically outcompete the newly formed secondary amine from attacking another electrophile (2-phenoxyethyl bromide). Potassium carbonate (K₂CO₃) is introduced as a heterogeneous

acid scavenger to neutralize the hydrobromic acid (HBr) byproduct, preventing the amine from being protonated and rendered non-nucleophilic.



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Figure 1. S_N2 alkylation pathway for synthesizing **N-(2-phenoxyethyl)cyclohexanamine**.

Experimental Protocol: Bench-Scale S_N2 Synthesis

This protocol is designed as a self-validating system; the visual cues (precipitation of salts) and phase separations inherently confirm the progression of the reaction.

Step 1: Reagent Preparation

- In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve cyclohexylamine (3.0 equivalents, 60 mmol) in 100 mL of anhydrous acetonitrile (MeCN).
- Causality: Anhydrous conditions prevent the competitive hydrolysis of the alkyl bromide to 2-phenoxyethanol.

Step 2: Electrophile Addition

- Add anhydrous K₂CO₃ (2.0 equivalents, 40 mmol) to the stirring solution.
- Attach a reflux condenser. Using an addition funnel, add 2-phenoxyethyl bromide (1.0 equivalent, 20 mmol) dropwise over 15 minutes at room temperature.

Step 3: Thermal Activation

- Heat the reaction mixture to reflux (approx. 80 °C) under a nitrogen atmosphere for 12 hours.
- Validation: The reaction mixture will become cloudy as KBr precipitates. Monitor the disappearance of the bromide via Thin-Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (7:3) mobile phase.

Step 4: Workup and Extraction

- Cool the mixture to room temperature. Filter the suspension through a Celite pad to remove KBr and unreacted K₂CO₃.
- Concentrate the filtrate in vacuo to remove the acetonitrile and excess cyclohexylamine (b.p. 134 °C).
- Redissolve the resulting crude oil in 100 mL of Ethyl Acetate (EtOAc). Wash sequentially with distilled water (2 x 50 mL) and saturated brine (50 mL).

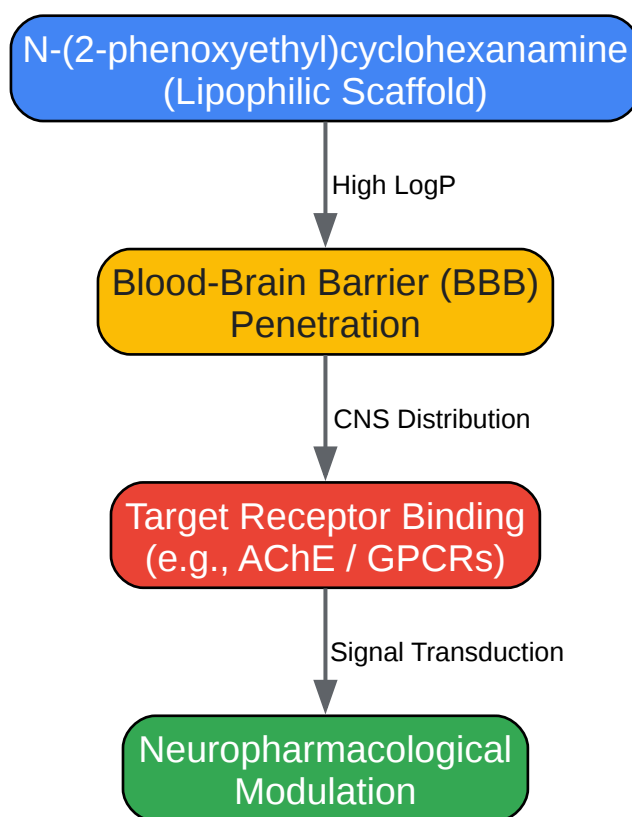
Step 5: Purification and Salt Formation

- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
- Purify via flash column chromatography (silica gel) to isolate the pure free base.
- Optional: To generate the stable hydrochloride salt (CAS 1248410-90-3), dissolve the free base in diethyl ether and bubble anhydrous HCl gas until precipitation is complete. Filter and dry the white crystals.

Biological and Industrial Relevance

The structural motifs present in **N-(2-phenoxyethyl)cyclohexylamine** are heavily utilized in medicinal chemistry. Cyclohexylamine derivatives are known for their ability to act as competitive inhibitors for enzymes such as Acetylcholinesterase (AChE), making them subjects of interest in neurodegenerative disease research [3].

Furthermore, the incorporation of the phenoxyethyl group significantly increases the lipophilicity (LogP ~3.1) of the molecule. This physicochemical trait is a critical requirement for compounds intended to cross the Blood-Brain Barrier (BBB) via passive diffusion [4].



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Figure 2. Pharmacokinetic rationale for utilizing cyclohexylamine derivatives in CNS drug design.

Beyond pharmacology, secondary cyclic amines are critical curing agents in the polymer industry. The steric hindrance provided by the cyclohexyl ring modulates the curing kinetics of epoxy resins, preventing runaway exothermic reactions while ensuring a highly cross-linked, durable thermoset plastic.

Analytical Characterization

To ensure the trustworthiness of the synthesized batch, rigorous analytical characterization must be performed. Relying on a single analytical method is insufficient; orthogonal techniques must be used to validate the structure.

- High-Performance Liquid Chromatography (HPLC): Run on a C18 reverse-phase column using a water/acetonitrile gradient (with 0.1% TFA). A single sharp peak at 254 nm (due to the phenoxy chromophore) confirms >98% purity.

- Liquid Chromatography-Mass Spectrometry (LC-MS): Electrospray ionization (ESI+) should yield a prominent $[M+H]^+$ peak at m/z 220.3, confirming the molecular weight.
- Nuclear Magnetic Resonance (1H -NMR, $CDCl_3$):
 - Multiplet at 6.8–7.3 ppm (5H) confirming the aromatic phenoxy ring.
 - Triplet near 4.1 ppm (2H) corresponding to the $-CH_2-O-$ protons.
 - Triplet near 3.0 ppm (2H) corresponding to the $-CH_2-N-$ protons.
 - Broad multiplet at 1.0–2.0 ppm (11H) corresponding to the cyclohexyl ring protons.

References

- MDPI. "(R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine". Molbank, 2023. Available at:[\[Link\]](#)
- Frontiers in Chemistry. "Chemical structures, biological activities, and medicinal potentials of amine compounds detected from Aloe species". Frontiers, 2023. Available at:[\[Link\]](#)
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